molecular formula C24H42O21 B7823670 alpha-1,4-Tetraglucose

alpha-1,4-Tetraglucose

货号: B7823670
分子量: 666.6 g/mol
InChI 键: UYQJCPNSAVWAFU-KVXMBEGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is commonly found in various biological systems and plays a significant role in carbohydrate metabolism.

准备方法

Synthetic Routes and Reaction Conditions: Alpha-1,4-Tetraglucose can be synthesized through enzymatic hydrolysis of starch using specific enzymes such as alpha-amylase and maltotetraose-forming amylase . The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using a combination of enzymatic and chemical processes. The process involves:

化学反应分析

Types of Reactions: Alpha-1,4-Tetraglucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Alpha-1,4-Tetraglucose has a wide range of applications in scientific research:

作用机制

Alpha-1,4-Tetraglucose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. The compound is hydrolyzed by alpha-glucosidases, releasing glucose units that can be utilized in various metabolic pathways. The molecular targets include alpha-amylase and alpha-glucosidase, which catalyze the breakdown of alpha-1,4-glycosidic bonds .

相似化合物的比较

Uniqueness: Alpha-1,4-Tetraglucose is unique due to its specific structure, which allows it to serve as a substrate for certain enzymes that do not act on longer or shorter oligosaccharides. This specificity makes it valuable in studying enzyme-substrate interactions and carbohydrate metabolism .

生物活性

Alpha-1,4-Tetraglucose, also known as maltotetraose, is a tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is significant in various biological contexts, particularly in its role as a biomarker for certain glycogen storage diseases (GSDs) and its involvement in metabolic processes.

Glycogen Storage Diseases

This compound has been identified as a potential biomarker for monitoring conditions such as Pompe disease (GSD II) and other glycogen storage disorders. Studies have shown that urinary levels of this tetrasaccharide increase significantly in patients with these conditions.

Case Study: Pompe Disease

A study involving 11 patients undergoing enzyme replacement therapy (ERT) for Pompe disease demonstrated that urinary levels of this compound (designated as Glc4) were elevated compared to age-matched controls. The mean urinary Glc4 concentration was found to be 34.2 mmol/mol creatinine in patients versus 6.1 mmol/mol in controls. Following ERT, Glc4 levels decreased significantly in patients showing favorable clinical responses, indicating its utility as a biomarker for monitoring treatment efficacy .

This compound is produced through the enzymatic breakdown of glycogen. It plays a role in energy metabolism and can influence physiological responses during stress or metabolic disturbances. The enzymatic pathways involved include:

  • Amylolytic Enzymes : These enzymes catalyze the hydrolysis of glycogen to release glucose units, including maltotetraose.
  • Trehalose Metabolism : Although primarily associated with trehalose, certain pathways may also involve maltotetraose as an intermediate product during glucose metabolism .

Enzymatic Pathways

The synthesis and breakdown of this compound involve various enzymes:

  • Glycogen Phosphorylase : Catalyzes the release of glucose from glycogen.
  • Amylase : Breaks down starches into simpler sugars including maltotetraose.

These enzymes are crucial for maintaining glucose homeostasis and energy production within cells.

Table 1: Summary of Findings on this compound as a Biomarker

StudyConditionMethodologyKey Findings
Piraud et al. (2020)Pompe DiseaseHPLC-UVElevated urinary Glc4 levels in patients; significant decrease post-ERT
Hallgren et al. (1974)GSD II & IIIUrine AnalysisIncreased Glc4 levels correlate with muscle glycogen content
Beek et al. (2020)GSD MonitoringMass SpectrometryGlc4 serves as a reliable biomarker for diagnosis and monitoring

Clinical Implications

The identification of this compound as a biomarker has significant implications for clinical practice:

  • Diagnosis : Its presence in elevated amounts can aid in diagnosing GSDs.
  • Monitoring Treatment : Changes in urinary levels can help assess the effectiveness of therapies like ERT.

Moreover, research indicates that while not specific to one condition, this compound can reflect the overall metabolic state related to glycogen storage disorders.

属性

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJCPNSAVWAFU-KVXMBEGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865722
Record name Maltotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34612-38-9
Record name Maltotetraose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34612-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltotetraose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maltotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALTOTETRAOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。